PARP10 Inhibition Potency – OUL243 vs. OUL245 (7-Hydroxy Analog) and OUL232 (3-Amino-5,8-dimethoxy Analog)
OUL243 inhibits PARP10 with an IC50 of 25 nM, representing a 116-fold improvement over the 7-hydroxy derivative OUL245 (IC50 = 2.9 µM) and a 3.2-fold lower potency than the dimethoxy analog OUL232 (IC50 = 7.8 nM) [1]. Both 3-amino derivatives (OUL243 and OUL232) achieve nanomolar PARP10 inhibition, whereas the hydroxy derivative OUL245 is essentially inactive against this mono-ART target [1].
| Evidence Dimension | PARP10 enzymatic IC50 |
|---|---|
| Target Compound Data | OUL243 (7-methyl-3-amino-TBT): IC50 = 25 nM (pIC50 = 7.60 ± 0.03) |
| Comparator Or Baseline | OUL245 (7-hydroxy-TBT): IC50 = 2.9 µM; OUL232 (3-amino-5,8-dimethoxy-TBT): IC50 = 7.8 nM (pIC50 = 8.11 ± 0.12) |
| Quantified Difference | OUL243 is 116-fold more potent than OUL245; OUL232 is 3.2-fold more potent than OUL243 |
| Conditions | Proximity-enhanced homogeneous assay against human PARP10 catalytic domain; n = 3 independent experiments |
Why This Matters
This 116-fold potency gap demonstrates that the 3-amino group is non-negotiable for PARP10 engagement, and that the 7-methyl substitution provides an intermediate potency window suitable for SAR exploration or tool compound selection where maximal potency (OUL232) is not required.
- [1] Murthy S, Nizi MG, Maksimainen MM, et al. J Med Chem. 2023;66(2):1301-1320 (Table 4). View Source
